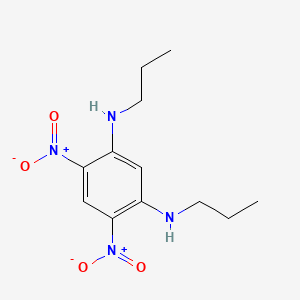
4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine is an organic compound characterized by the presence of two nitro groups and two propylamine groups attached to a benzene ring
Métodos De Preparación
The synthesis of 4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine typically involves the nitration of 1,3-diaminobenzene followed by the introduction of propyl groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzene ring. The subsequent alkylation with propyl halides in the presence of a base such as potassium carbonate leads to the formation of the desired compound .
Análisis De Reacciones Químicas
4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The amino groups can be oxidized to nitroso or nitro groups under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine has several scientific research applications:
Materials Science: It is used in the synthesis of high-energy materials due to its energetic properties.
Chemistry: The compound serves as a precursor for the synthesis of other complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine involves its interaction with molecular targets through its nitro and amino groups. These functional groups can participate in various chemical reactions, including hydrogen bonding, electron transfer, and nucleophilic attacks. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
4,6-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine can be compared with other similar compounds such as:
4,6-Dinitrobenzene-1,3-diamine: Lacks the propyl groups, making it less hydrophobic.
2,4-Dinitro-N~1~,N~3~-dipropylbenzene-1,3-diamine: Has nitro groups at different positions, affecting its reactivity and properties.
N,N’-Bis(4,6-dinitro-1,3-phenylene)dinitramide: Contains additional nitro groups, enhancing its energetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
88618-17-1 |
|---|---|
Fórmula molecular |
C12H18N4O4 |
Peso molecular |
282.30 g/mol |
Nombre IUPAC |
4,6-dinitro-1-N,3-N-dipropylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H18N4O4/c1-3-5-13-9-7-10(14-6-4-2)12(16(19)20)8-11(9)15(17)18/h7-8,13-14H,3-6H2,1-2H3 |
Clave InChI |
FAAQOLDTGQLSSP-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


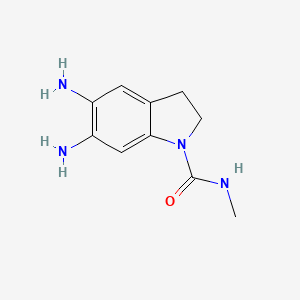
![1,1'-(1,4-Phenylene)bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14384399.png)
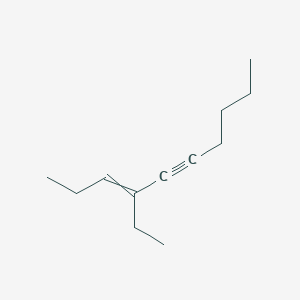
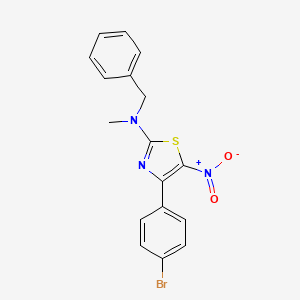

![5-Methyl-5-[6-(phenylselanyl)hexyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14384417.png)

![Acetic acid;[4-[2-(3,5-dihydroxyphenyl)ethyl]phenyl] acetate](/img/structure/B14384429.png)
![[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]ethanethioic S-acid](/img/structure/B14384434.png)
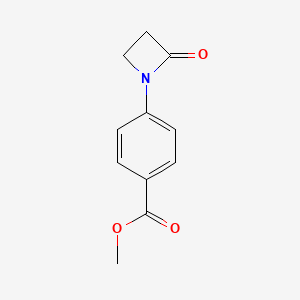

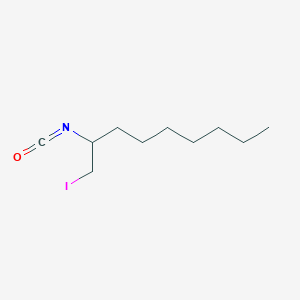
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)

